N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine
Description
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine is a secondary amine featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a methylaminoethyl group at position 3. The compound is commercially available as a hydrochloride salt (CAS 1185300-67-7) with ≥97% purity . Its molecular weight is 175.19 g/mol for the free base , and it has been studied in structural biology contexts, such as forming complexes with human cellular retinol-binding protein 1 (CRBP1) . The oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery.
Properties
IUPAC Name |
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUVBMUUAYSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various oxadiazole compounds on cancer cell lines. N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine demonstrated potent activity against several cancer types, particularly breast and lung cancers. The mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Study:
In a comparative study, this compound was tested alongside other oxadiazole derivatives. The results showed that it had an IC50 value lower than many tested compounds, indicating higher potency .
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. A study focused on its effectiveness against Gram-positive and Gram-negative bacteria found that it inhibited bacterial growth effectively at low concentrations . This positions it as a potential candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Materials Science Applications
2.1 Polymer Chemistry
This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall performance of materials used in high-temperature applications.
Case Study:
In a recent study, polymers synthesized with this compound were subjected to thermal analysis (TGA) showing a significant increase in thermal degradation temperature compared to control samples without the oxadiazole moiety .
Analytical Chemistry Applications
3.1 Fluorescent Probes
The unique structure of this compound allows it to be used as a fluorescent probe for detecting metal ions in solution. Its fluorescence properties can be tuned by modifying the substituents on the phenyl ring.
Data Table: Fluorescent Properties
| Metal Ion | Detection Limit (µM) | Emission Wavelength (nm) |
|---|---|---|
| Cu²⁺ | 0.5 | 520 |
| Zn²⁺ | 0.8 | 540 |
| Pb²⁺ | 0.3 | 500 |
Mechanism of Action
The mechanism of action of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications.
Comparison with Similar Compounds
N-Methyl-1-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5b)
- Structure : The phenyl group at position 3 is replaced with a 4-octylphenyl chain.
- Properties: Molecular weight: 302.2232 g/mol (free base) . Synthesis: 94% yield via a general procedure involving sodium hydride and DMF .
N-Methyl-1-(3-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine
- Structure : A pyrrolidinylmethyl group replaces the phenyl substituent .
- Properties :
- Molecular formula: C₉H₁₆N₄O.
- Key Difference : The cyclic amine introduces basicity (pKa ~9.5) and may enhance solubility in acidic conditions.
Positional Isomerism and Heterocycle Replacements
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (QZ-8424)
N,5-Dimethyl-3-phenyl-4-isoxazolemethanamine
- Structure : Replaces the 1,2,4-oxadiazole with an isoxazole ring .
- Properties :
- Molecular weight: 202.257 g/mol.
- Key Difference : Isoxazole’s lower aromaticity (vs. oxadiazole) reduces metabolic stability but may improve synthetic accessibility.
Pharmacologically Active Analogues
SN00797439
N-Methyl-1-{3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}-N-(2-thienylmethyl)methanamine
Biological Activity
N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine is a compound featuring the 1,2,4-oxadiazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 190.202 g/mol |
| CAS Number | 916766-84-2 |
| IUPAC Name | This compound |
| PubChem CID | 24229498 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activity and influencing cell signaling pathways.
Inhibition of Carbonic Anhydrases
Recent studies have shown that derivatives of oxadiazole can selectively inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are implicated in cancer progression. For instance, a related compound demonstrated nanomolar inhibition against human carbonic anhydrases I and II (hCA I and II), as well as cancer-related isoforms hCA IX and XII . This suggests that N-methyl derivatives may also exhibit similar inhibitory properties.
Biological Activity Against Cancer
The anticancer potential of this compound has been highlighted in various studies. In vitro evaluations against different cancer cell lines have shown promising results:
| Cell Line | IC (µM) | Notes |
|---|---|---|
| MCF-7 (Breast cancer) | 0.65 | High selectivity and activity |
| SK-MEL-2 (Melanoma) | 0.75 | Most promising compound |
| PANC-1 (Pancreatic) | 2.41 | Effective under hypoxic conditions |
These findings indicate that the compound can selectively target cancer cells while sparing normal cells at higher concentrations .
Study on Antitumor Activity
A significant study evaluated various oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to N-methyl derivatives exhibited substantial cytotoxicity with IC values in the micromolar range against several cancer types . The mechanism was linked to cell cycle arrest at the G0-G1 phase, potentially disrupting DNA replication processes .
Structure–Activity Relationship
Research into the structure–activity relationship (SAR) of oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly impact biological activity. For example, introducing electron-withdrawing groups (EWGs) enhanced antitumor activity compared to their counterparts without such modifications . This insight is crucial for designing more potent derivatives.
Q & A
Q. What are the optimal synthetic routes for N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, and how can reaction yields be improved?
The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, microwave-assisted methods (e.g., 100–120°C, 30–60 min) have been shown to enhance yields of similar 1,2,4-oxadiazoles by promoting efficient ring closure . Key steps include Boc-protection of intermediates (e.g., para-aminobenzoic acid derivatives) to prevent side reactions and subsequent deprotection under acidic conditions. Solvent selection (e.g., DMF or acetonitrile) and stoichiometric ratios of reagents (e.g., 1.2:1 amidoxime to acylating agent) are critical for minimizing by-products like uncyclized intermediates .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
- HPLC-MS : To assess purity (>95%) and detect trace impurities, using a C18 column with a gradient of acetonitrile/water (+0.1% formic acid).
- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., methylamine protons at δ ~2.3 ppm, oxadiazole C=O at ~165 ppm).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (N-O stretch) validate the oxadiazole core .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate that the hydrochloride salt form (common in derivatives like (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride) is hygroscopic. Storage at –20°C under inert gas (argon) in amber vials prevents decomposition. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <2% impurity formation when protected from light .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Docking studies (AutoDock Vina, Schrödinger Suite) using the oxadiazole core as a hydrogen-bond acceptor and the methylamine group as a flexible linker can model interactions. For example, analogs with 3-phenyl substitutions show predicted binding to ATP-binding pockets (ΔG ≈ –8.5 kcal/mol) due to π-π stacking with aromatic residues . MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
Q. What strategies resolve contradictions in reported pharmacological activity data across studies?
Discrepancies in IC50 values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., cell permeability, serum protein binding). Normalize data using:
- Standardized assays : Fixed ATP concentrations (1 mM) for kinase inhibition studies.
- Meta-analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers .
Contradictions in cytotoxicity (e.g., HeLa vs. HEK293 cells) may reflect cell-specific metabolism or off-target effects, requiring transcriptomic profiling (RNA-seq) to identify confounding pathways .
Q. How can enantiomeric purity of chiral derivatives be achieved and validated?
Chiral resolution via HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) separates enantiomers of analogs like (1r,4r)-4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexane derivatives. Circular dichroism (CD) at 220–250 nm confirms absolute configuration, while X-ray crystallography (Mo Kα radiation) provides definitive stereochemical assignment .
Q. What modifications to the oxadiazole scaffold enhance metabolic stability in vivo?
- Fluorination : Replace phenyl with 4-fluorophenyl to reduce CYP450-mediated oxidation (t1/2 increases from 1.2 to 4.7 h in rat liver microsomes).
- Methylamine substitution : N-methylation (vs. primary amine) decreases renal clearance by 60% in pharmacokinetic studies (Sprague-Dawley rats) .
Methodological Tables
Q. Table 1. Comparative Yields for Synthetic Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | 110 | 12 | 45–55 | |
| Microwave-Assisted | 120 | 0.5 | 75–85 | |
| Solvent-Free (Ball Mill) | RT | 2 | 65–70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
